molecular formula C30H50O3 B1581000 Cholest-5-en-3-yl ethyl carbonate CAS No. 23836-43-3

Cholest-5-en-3-yl ethyl carbonate

Cat. No.: B1581000
CAS No.: 23836-43-3
M. Wt: 458.7 g/mol
InChI Key: VARVSEQINPNKDM-UHFFFAOYSA-N
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Description

Cholest-5-en-3-yl ethyl carbonate is a steroidal compound that has garnered significant attention due to its potential therapeutic and industrial applications. It is derived from cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids. The molecular formula of this compound is C30H50O3, and it has a molecular weight of 458.7 g/mol .

Scientific Research Applications

Cholest-5-en-3-yl ethyl carbonate has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.

    Biology: It serves as a model compound for studying cholesterol metabolism and its derivatives.

    Medicine: It has potential therapeutic applications, particularly in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: It is used in the production of steroid-based materials and as an intermediate in the synthesis of bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cholest-5-en-3-yl ethyl carbonate typically involves the reaction of cholesterol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity cholesterol and ethyl chloroformate, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cholest-5-en-3-yl ethyl carbonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cholest-5-en-3-one derivatives.

    Reduction: Reduction reactions can convert it back to cholesterol or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Cholest-5-en-3-one derivatives.

    Reduction: Cholesterol or reduced steroidal compounds.

    Substitution: Various substituted steroidal derivatives.

Mechanism of Action

The mechanism of action of cholest-5-en-3-yl ethyl carbonate involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Additionally, it serves as a substrate for enzymes that convert it into bioactive steroidal compounds, thereby exerting various biological effects .

Comparison with Similar Compounds

Cholest-5-en-3-yl ethyl carbonate is unique due to its specific structure and properties. Similar compounds include:

  • Cholest-5-en-3-yl acetate
  • Cholest-5-en-3-yl butyrate
  • Cholest-5-en-3-yl propionate

These compounds share a similar steroidal backbone but differ in their ester groups, which influence their chemical reactivity and biological activity.

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-7-32-28(31)33-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARVSEQINPNKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946642
Record name Cholest-5-en-3-yl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23836-43-3
Record name NSC96647
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholest-5-en-3-yl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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